molecular formula C10H10Cl2O2 B1345060 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde CAS No. 883532-81-8

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde

Cat. No.: B1345060
CAS No.: 883532-81-8
M. Wt: 233.09 g/mol
InChI Key: GWLLAIYSBPHSNS-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.1 g/mol . It is a benzaldehyde derivative characterized by the presence of two chlorine atoms, a methoxy group, and two methyl groups on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including chlorination, methylation, and methoxylation of benzaldehyde derivatives. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products

Scientific Research Applications

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde is widely used in scientific research due to its versatile chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzaldehyde
  • 2,4-Dichloro-6-methoxybenzaldehyde
  • 3,5-Dimethyl-4-methoxybenzaldehyde

Uniqueness

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the benzene ring allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

3,5-dichloro-2-methoxy-4,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-5-7(4-13)10(14-3)9(12)6(2)8(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLAIYSBPHSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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